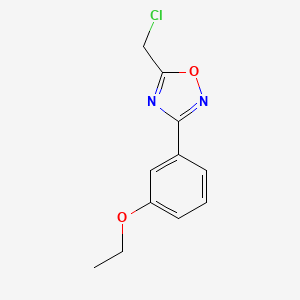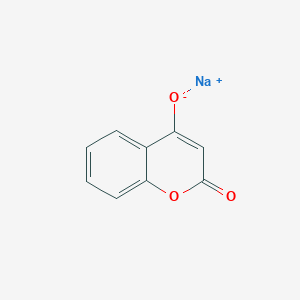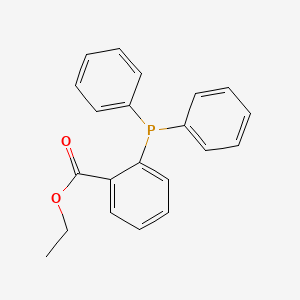
Ethyl 2-(diphenylphosphanyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(diphenylphosphaneyl)benzoate is an organophosphorus compound with the molecular formula C21H19O2P. It is known for its applications in organic synthesis, particularly as a ligand in transition metal-catalyzed reactions. This compound is characterized by the presence of a phosphine group attached to a benzoate ester, making it a versatile reagent in various chemical transformations .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 2-(diphenylphosphaneyl)benzoate can be synthesized through several methods. One common approach involves the reaction of 2-(diphenylphosphino)benzoic acid with ethanol in the presence of a dehydrating agent. The reaction typically occurs under inert atmosphere conditions to prevent oxidation of the phosphine group .
Industrial Production Methods
In an industrial setting, the production of Ethyl 2-(diphenylphosphaneyl)benzoate may involve continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction parameters, such as temperature and pressure, is crucial for large-scale synthesis .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-(diphenylphosphaneyl)benzoate undergoes various chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The benzoate ester can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alkoxides can be employed under basic conditions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Corresponding alcohols.
Substitution: Substituted benzoates.
Aplicaciones Científicas De Investigación
Ethyl 2-(diphenylphosphaneyl)benzoate has a wide range of applications in scientific research:
Chemistry: Used as a ligand in transition metal-catalyzed reactions, such as cross-coupling and hydrogenation.
Biology: Investigated for its potential as a probe in biochemical assays.
Medicine: Explored for its role in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of fine chemicals and materials.
Mecanismo De Acción
The mechanism of action of Ethyl 2-(diphenylphosphaneyl)benzoate primarily involves its role as a ligand. The phosphine group coordinates with transition metals, facilitating various catalytic processes. This coordination enhances the reactivity of the metal center, enabling efficient transformations in organic synthesis .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Diphenylphosphino)benzoic acid
- Diphenylphosphinobenzoic acid
- 2-Diphenylphosphanyl-benzoic acid
Uniqueness
Ethyl 2-(diphenylphosphaneyl)benzoate is unique due to its ester functionality, which provides additional reactivity compared to its acid counterparts. This makes it a valuable reagent in esterification and transesterification reactions, offering versatility in synthetic applications .
Propiedades
Fórmula molecular |
C21H19O2P |
|---|---|
Peso molecular |
334.3 g/mol |
Nombre IUPAC |
ethyl 2-diphenylphosphanylbenzoate |
InChI |
InChI=1S/C21H19O2P/c1-2-23-21(22)19-15-9-10-16-20(19)24(17-11-5-3-6-12-17)18-13-7-4-8-14-18/h3-16H,2H2,1H3 |
Clave InChI |
FRVBNDJKPAYVRP-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Tert-butyl {1-[2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl]piperidin-4-yl}carbamate](/img/structure/B12505241.png)
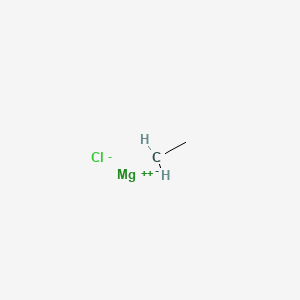
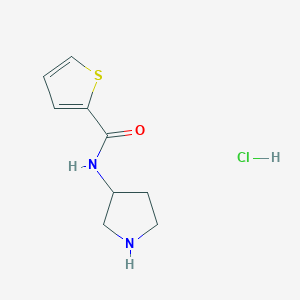
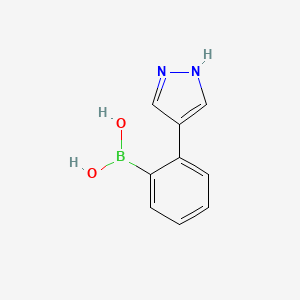
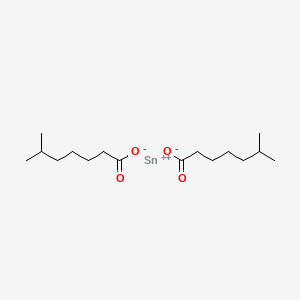
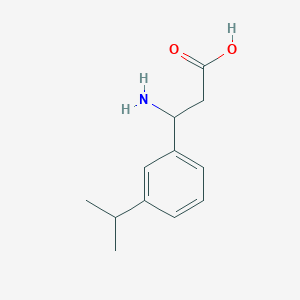
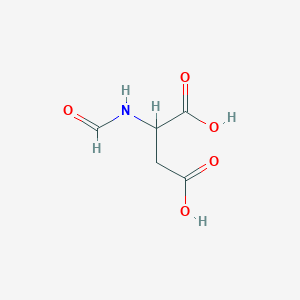
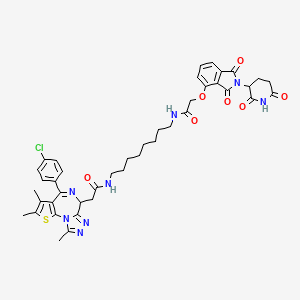
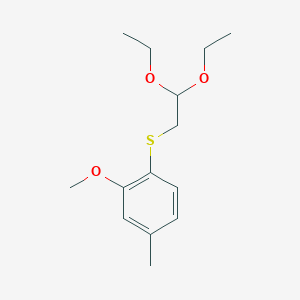
![5-[2-(1,3-Dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)ethylidene]-4-oxo-2-thioxo-3-thiazolidineacetic acid](/img/structure/B12505306.png)
